6-fluoro-1H-indole-4-carboxylic Acid
Overview
Description
6-Fluoro-1H-indole-4-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
- The primary targets of 6-fluoro-1H-indole-4-carboxylic acid are not explicitly mentioned in the available literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .
- Generally, indole derivatives exhibit diverse activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Target of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
6-fluoro-1H-indole-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of PARP inhibitors, which are used in cancer treatment . The compound’s interaction with enzymes like PARP (Poly ADP-ribose polymerase) is significant as it inhibits the enzyme’s activity, leading to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in inhibiting PARP activity leads to the disruption of DNA repair mechanisms in cancer cells, affecting their survival and proliferation . Additionally, it may impact other cellular processes such as apoptosis and cell cycle regulation, contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of PARP enzymes, inhibiting their activity . This inhibition prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and cell death in cancer cells. The compound may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its efficacy in long-term experiments . Its degradation products may also have biological activities that need to be considered in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits PARP activity, leading to the desired anticancer effects . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and toxicity to normal cells . Understanding the dosage effects is crucial for optimizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
One common method involves the acylation of the magnesium or zinc salts of substituted indoles . Another approach is the Fischer indolization, which is a one-pot, three-component reaction involving aryl hydrazines, ketones, and alkyl halides . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Fluoro-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Fluoro-1H-indole-4-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
6-Fluoro-1H-indole-4-carboxylic acid can be compared to other fluorinated indole derivatives, such as:
- 6-Fluoro-1H-indole-2-carboxylic acid
- 6-Fluoro-5-methyl-1H-indole
- 6-Fluoro-1H-indole-3-carbaldehyde
These compounds share similar structural features but differ in the position of the fluorine atom and other substituents, which can lead to variations in their chemical and biological properties. The unique positioning of the fluorine atom in this compound contributes to its distinct reactivity and applications.
Properties
IUPAC Name |
6-fluoro-1H-indole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNLWEWNOWKYMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469571 | |
Record name | 6-fluoro-1H-indole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908600-71-5 | |
Record name | 6-fluoro-1H-indole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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